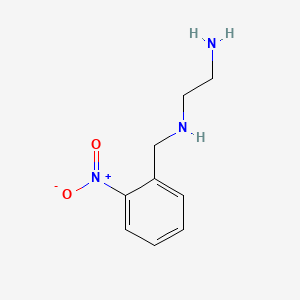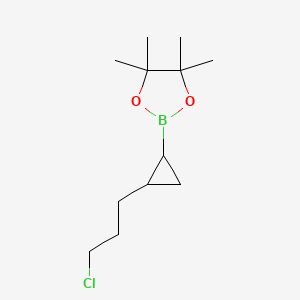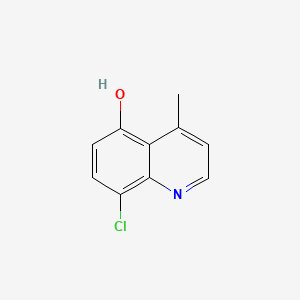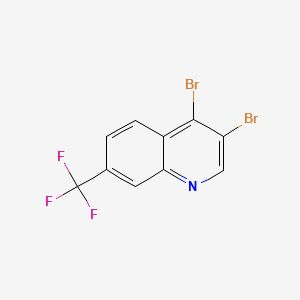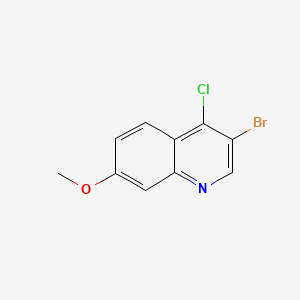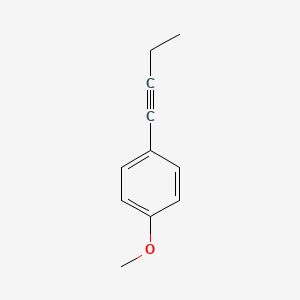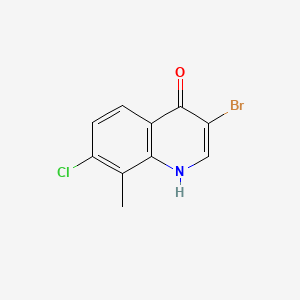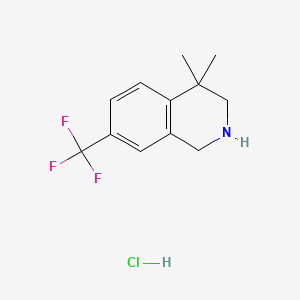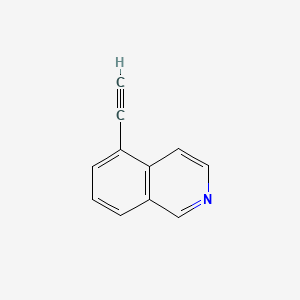
5-Ethynylisoquinoline
Descripción general
Descripción
5-Ethynylisoquinoline is a chemical compound with the molecular formula C11H7N . It has a molecular weight of 153.18 . The compound is white to off-white to yellow in color and appears as a powder or crystals .
Molecular Structure Analysis
The InChI code for 5-Ethynylisoquinoline is 1S/C11H7N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h1,3-8H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
5-Ethynylisoquinoline is a white to off-white to yellow powder or crystals . It has a molecular weight of 153.18 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antidepressant and Cognitive Properties : N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, including compounds related to isoquinoline, demonstrated potent and selective antagonism of 5-HT6 receptors. These compounds, such as 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline), showed pro-cognitive and antidepressant-like properties in vivo (Zajdel et al., 2016).
Antitumor Activity : A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, acting as platelet activating factor (PAF) receptor antagonists, exhibited notable antitumor activity against various tumor cell lines. Notably, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1- a]isoquinoline (SDZ 62-434, 53) showed effectiveness in mouse fibrosarcoma assay and is in phase I clinical trials for cancer patients (Houlihan et al., 1995).
Apoptosis and Cell Cycle Arrest in Cancer : 9-Ethynyl noscapine, a noscapine analog, demonstrated significant anticancer activity against cervical cancer cells (HeLa). It induced G2/M cell cycle arrest and apoptosis by disrupting tubulin polymerization and downregulating proteins like bcl2 and pro-caspase 3 (Nagireddy et al., 2021).
Anticandidal Activity : 1,2,3-Triazole–quinazolinone conjugates showed potent anticandidal activity, particularly compound 5n, which demonstrated significant disruption in the ergosterol biosynthetic pathway through inhibition of lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis (Masood et al., 2018).
Antipsychotic Properties of Aripiprazole : Aripiprazole, an antipsychotic drug, was found to be a high-affinity partial agonist at human dopamine D2 receptors. This study demonstrated the unique activity profile of aripiprazole, which differs significantly from other antipsychotics, in part due to its partial agonist activity at receptors (Burris et al., 2002).
Safety And Hazards
The safety information for 5-Ethynylisoquinoline indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, and H335 may cause respiratory irritation .
Propiedades
IUPAC Name |
5-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMNMHGMBRLEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680920 | |
| Record name | 5-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylisoquinoline | |
CAS RN |
1203579-37-6 | |
| Record name | 5-Ethynylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203579-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
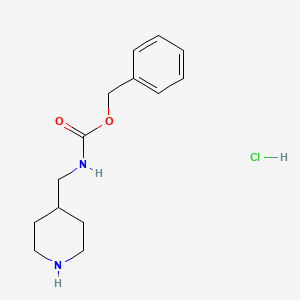

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)
